![molecular formula C10H15NO B12304895 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one](/img/structure/B12304895.png)
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-azatricyclo[5210,2,6]decan-3-one is a complex organic compound with the molecular formula C10H15NO It is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the process and maintaining product standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Azatricyclo[3.3.1.1(3,7)]decan-4-one: This compound has a similar tricyclic structure but differs in the positioning of the nitrogen atom and functional groups.
10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one: Another tricyclic compound with variations in the ring system and substituents.
Uniqueness: 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one stands out due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions. Its unique configuration makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
JRMJAZDGMFAQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CCC(C3)C1CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine](/img/structure/B12304822.png)
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron](/img/structure/B12304826.png)
![2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one](/img/structure/B12304830.png)
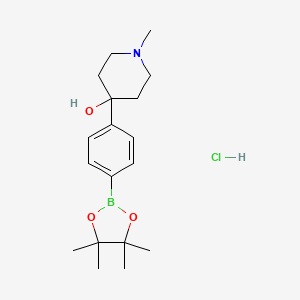
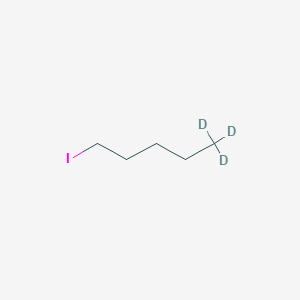

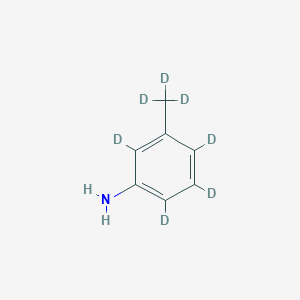
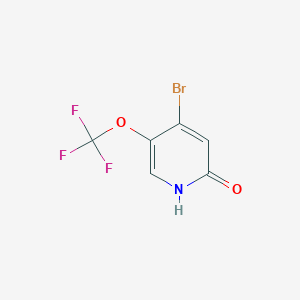
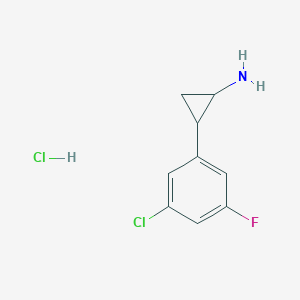
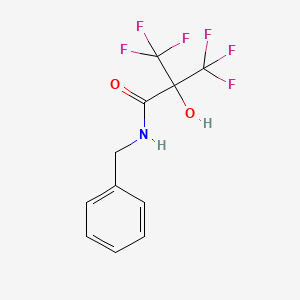
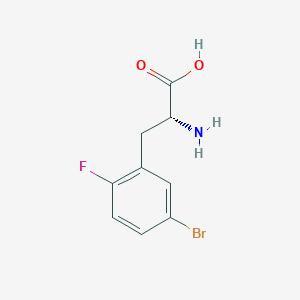
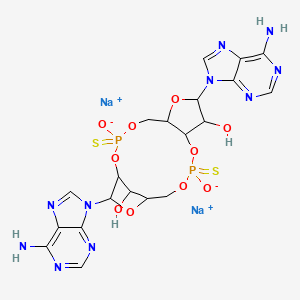
![Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)
![1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304919.png)
